molecular formula C9H13ClN4 B8612690 5-Amino-4-chloro-6-cyclopropylamino-2-ethylpyrimidine

5-Amino-4-chloro-6-cyclopropylamino-2-ethylpyrimidine

Cat. No. B8612690
M. Wt: 212.68 g/mol
InChI Key: RKFJYQNEIWKMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-chloro-6-cyclopropylamino-2-ethylpyrimidine is a useful research compound. Its molecular formula is C9H13ClN4 and its molecular weight is 212.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-4-chloro-6-cyclopropylamino-2-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-chloro-6-cyclopropylamino-2-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-4-chloro-6-cyclopropylamino-2-ethylpyrimidine

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

6-chloro-4-N-cyclopropyl-2-ethylpyrimidine-4,5-diamine

InChI

InChI=1S/C9H13ClN4/c1-2-6-13-8(10)7(11)9(14-6)12-5-3-4-5/h5H,2-4,11H2,1H3,(H,12,13,14)

InChI Key

RKFJYQNEIWKMPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)N)NC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloro-5-nitro-2-ethylpyrimidine (0.5 g), Raney nickel (ca. 0.5 g) and MeOH (5 ml) was shaken in a hydrogen atmosphere at 1-2 p.s.i until reduction of the nitro group was complete. The mixture was filtered, evaporated to a black gum, taken up in a mixture of cyclopropylamine (5 ml, ca. 100 mmol) and isopropyl alcohol (5 ml) and heated in a bomb at 110° for 4 hours. The reaction mixture was then filtered, evaporated to dryness under reduced pressure and the pure product was isolated by preparative tlc using four 20×20 cm×1000μ silica gel GF plates developed with 1:1 EtOAc:hexanes; 315 mg of product was obtained. Yield: 64%. NMR (CDCl3, δ from TMS): 0.47(m) and 0.76(m) cyclopropyl methylenes, 1.24 (t, CH3), 2.69 (q, CH2CH3), 2.86 (m, CH), 3.47 (br s, NH2), 5.47 (br s, NH).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
64%

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